beta-Sitosteryl ferulate

Description

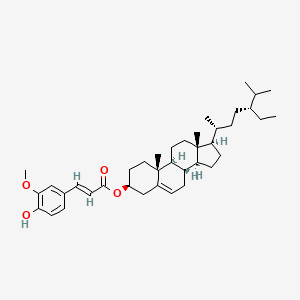

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H58O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h10-11,13,17-18,23,25-26,28,30-34,40H,8-9,12,14-16,19-22,24H2,1-7H3/b18-11+/t26-,28-,30+,31+,32-,33+,34+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUSJNZGMHNWOS-OJJOFZOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872335 | |

| Record name | trans-Sitosteryl ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Feruloyl-beta-sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

286011-30-1, 4952-28-7 | |

| Record name | beta-Sitosteryl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286011301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Sitosteryl ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmast-5-en-3-ol, 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate, (3β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-SITOSTERYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OLS68TN65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Feruloyl-beta-sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 °C | |

| Record name | Feruloyl-beta-sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis of Precursors

β-Sitosterol Synthesis: β-sitosterol is a major phytosterol synthesized via the isoprenoid pathway. The pathway to sterols in photosynthetic plants begins with the cyclization of squalene (B77637) oxide to form cycloartenol (B190886), a key intermediate. wiley.comresearchgate.net This is in contrast to non-photosynthetic organisms like fungi, which use lanosterol. wiley.com A series of more than 30 enzyme-catalyzed reactions, including demethylation, isomerization, and reduction steps, convert cycloartenol into various end-product sterols, including the widely distributed β-sitosterol, campesterol (B1663852), and stigmasterol (B192456). wiley.comresearchgate.net Key regulatory points in this pathway include the enzymes squalene synthetase and the methyltransferases that act on cycloartenol. wiley.comresearchgate.net

Ferulic Acid Synthesis: Ferulic acid is a hydroxycinnamic acid derived from the phenylpropanoid pathway. researchgate.net This pathway starts with the amino acid phenylalanine, which is converted through a series of enzymatic reactions involving deamination, hydroxylation, and methylation to produce various phenolic compounds, including ferulic acid.

Esterification of β Sitosterol and Ferulic Acid

The final and most specific step in the formation of beta-sitosteryl ferulate is the esterification of the 3-β-hydroxyl group of β-sitosterol with the carboxyl group of ferulic acid. The precise enzymatic machinery driving this reaction in many plants remains under investigation. sjtu.edu.cnplos.org However, several enzyme families have been implicated in the formation of steryl esters.

In plants, the esterification of sterols is primarily catalyzed by two types of enzymes: Acyl-CoA:Sterol Acyltransferases (ASATs) and Phospholipid:Sterol Acyltransferases (PSATs). nih.gov While these are well-known for creating steryl fatty acid esters, their role in producing steryl phenolic acid esters is an active area of research.

Findings in Arabidopsis thaliana : Research has identified a sterol O-acyltransferase that is involved in the biosynthesis of steryl ferulates in Arabidopsis seeds. plos.org Specifically, the Acyl-CoA Sterol Acyltransferase1 (AtASAT1) has been shown to have a preference for cycloartenol (B190886) as an acyl acceptor. researcher.life Overexpression of AtASAT1 leads to a significant increase in steryl esters in seeds, suggesting a key role for this enzyme family in steryl ester biosynthesis. researcher.life

Findings in Tomato (Solanum lycopersicum) : Studies on tomato mutants lacking functional PSAT and ASAT enzymes revealed significant disruptions in steryl ester metabolism. nih.gov This disruption not only altered the profile of free and glycosylated sterols but also had downstream effects on the phenylpropanoid pathway, indicating a metabolic link between sterol esterification and the availability of phenolic compounds like ferulic acid. nih.gov

Findings in Rice (Oryza sativa) : Rice is a major source of γ-oryzanol, a mixture rich in steryl ferulates including this compound. nih.govmdpi.com Despite its importance, the specific esterases for ferulic acid and sterols have not been definitively identified in rice. plos.org However, genome-wide association studies (GWAS) have identified multiple gene candidates associated with variable γ-oryzanol content, providing genetic resources to uncover the specific biosynthetic genes. sjtu.edu.cnnih.gov The accumulation of this compound in rice is developmentally regulated. For instance, in the spikelet tissues, this compound is reportedly absent during the booting stage but accumulates to account for approximately 4% and 9% of the total γ-oryzanol content in the milky and dough stages, respectively, indicating tissue-specific and developmental control of its biosynthesis. nih.gov

The table below summarizes the key enzymes and genes that have been proposed to be involved in the biosynthesis of steryl ferulates in different plant species.

| Plant Species | Tissue | Proposed Enzyme/Gene | Function/Role | Citation |

| Arabidopsis thaliana | Seeds | Sterol O-acyltransferase | Involved in the biosynthesis of steryl ferulates. | plos.org |

| Arabidopsis thaliana | General | Acyl-CoA Sterol Acyltransferase1 (AtASAT1) | Catalyzes esterification, preferring cycloartenol as an acyl acceptor. | researcher.life |

| Solanum lycopersicum (Tomato) | Fruit, Seeds | Phospholipid:sterol acyltransferase (PSAT), Acyl‐CoA:sterol acyltransferase (ASAT) | Catalyze the formation of steryl esters; their disruption impacts sterol and phenylpropanoid metabolism. | nih.gov |

| Oryza sativa (Rice) | Seeds | Orthologs of sterol O-acyltransferase | Potential role in γ-oryzanol biosynthesis remains to be confirmed. | plos.org |

| Oryza sativa (Rice) | Seeds | Multiple candidate genes from GWAS | Associated with the natural variation in γ-oryzanol content. | sjtu.edu.cnnih.gov |

Iii. Isolation and Purification Methodologies for Research Purposes

Extraction Techniques from Natural Matrices

Beta-sitosteryl ferulate is a principal component of γ-oryzanol, found abundantly in rice bran. nih.gov Extraction from this matrix involves separating the lipid-soluble components, including steryl ferulates, from the bulk of the bran material.

The choice of solvent is paramount for the effective extraction of this compound. As a lipophilic molecule, it demonstrates good solubility in a range of organic solvents. Research has focused on optimizing solvent systems to maximize yield while considering environmental and safety profiles.

Hexane (B92381) has been a conventional solvent for extracting rice bran oil due to its efficiency, but its petroleum-based origin and toxicity have prompted investigation into greener alternatives. d-nb.infodntb.gov.ua Solvents such as ethanol (B145695), isopropanol (B130326), and ethyl acetate (B1210297) are considered viable bio-based substitutes. d-nb.info A preliminary study optimizing the extraction of γ-oryzanol, which includes this compound, compared isopropanol, ethanol, methanol (B129727), acetonitrile (B52724), hexane, and dichloromethane, with isopropanol being selected for its effectiveness. scispace.com The process can involve mixing the bran with the chosen solvent, vortexing, and centrifuging to separate the liquid extract. scispace.com For subsequent partitioning, a hexane:ethanol system has also been utilized.

The extraction conditions, including temperature and duration, are also critical variables. In an alkaline-assisted extraction, maximum yields of γ-oryzanol were achieved at 25 °C over a 30-minute period. science.gov Interestingly, increasing the temperature to 80 °C led to a slight decrease in γ-oryzanol recovery, although it significantly increased the yield of free ferulic acid. science.gov

Table 1: Solvents Investigated for the Extraction of γ-Oryzanol (Containing this compound)

| Solvent | Type | Notes | Source(s) |

|---|---|---|---|

| Hexane | Conventional (Petroleum-based) | Efficient but has toxicity concerns. Often used as a benchmark. | d-nb.infodntb.gov.uascispace.com |

| Isopropanol | Green Alternative (Bio-based) | Selected as an effective solvent in optimization studies. | d-nb.infoscispace.com |

| Ethanol | Green Alternative (Bio-based) | A viable green solvent for rice bran oil extraction. | d-nb.infoscispace.com |

| Ethyl Acetate | Green Alternative (Bio-based) | Investigated as a bio-based solvent alternative. | d-nb.info |

| Methanol | Conventional | Used in comparative studies for extraction optimization. | scispace.com |

| Acetonitrile | Conventional | Used in comparative studies for extraction optimization. | scispace.com |

| Dichloromethane | Conventional | Used in comparative studies for extraction optimization. | scispace.com |

Enzymatic hydrolysis using cellulases, hemicellulases, and proteases can disrupt the bran's polysaccharide and protein network. This breakdown liberates the entrapped lipid fraction containing γ-oryzanol. Following this enzymatic digestion, the subsequent solvent extraction can proceed with greater efficiency, leading to a higher yield of this compound and other related compounds. The use of enzymatic extracts from rice bran has been noted as a method for obtaining its nutraceutical components. scispace.com

Solvent-Based Extraction Optimization

Chromatographic Separation Techniques

Following initial extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are indispensable for isolating and purifying this compound to a high degree required for research.

Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a fundamental and widely used method for the purification of this compound from both natural extracts and synthetic reaction mixtures. vulcanchem.comresearchgate.net The separation is based on the differential adsorption of compounds to the silica gel, which are then eluted using a mobile phase of specific polarity.

The crude extract is loaded onto a silica gel column, and a solvent system is passed through it to elute the components. By carefully selecting the solvent system (mobile phase), compounds can be separated based on their polarity. For this compound, various non-polar to semi-polar solvent systems have been optimized. A common mobile phase consists of a mixture of hexane, ethyl acetate, and chloroform (B151607), with a specific ratio of 80:5:15 (v/v/v) being reported for effective purification. vulcanchem.com Other successful solvent systems include petroleum ether/ethyl acetate (4:1) and n-hexane/ethyl acetate (20:1). researchgate.net In some protocols, Vacuum Liquid Chromatography (VLCC) with silica gel is used, employing a gradient of n-hexane and ethyl acetate to separate fractions.

Table 2: Reported Column Chromatography Conditions for this compound Purification

| Stationary Phase | Mobile Phase (Solvent System) | Ratio (v/v/v) | Source(s) |

|---|---|---|---|

| Silica Gel | Hexane / Ethyl Acetate / Chloroform | 80:5:15 | vulcanchem.com |

| Silica Gel | Petroleum Ether / Ethyl Acetate | 4:1 | |

| Silica Gel | n-Hexane / Ethyl Acetate | 20:1 | researchgate.net |

| Silica Gel 60 | n-Hexane / Ethyl Acetate | Gradient Elution | |

For achieving very high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. It is particularly valuable for quantifying this compound in complex matrices and for preparative purification. science.gov Reverse-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.

In RP-HPLC systems, this compound can be effectively separated from other components of γ-oryzanol. One study reported a retention time of 22.3 minutes for this compound, distinguishing it from cycloartenyl ferulate (17.9 min), 24-methylene-cycloartanyl ferulate (19.3 min), and campesteryl ferulate (19.9 min). nih.gov Another method using a C18 column with a methanol/isopropanol (8:2) mobile phase showed a retention time of 12.7 minutes. A mobile phase consisting of methanol, aqua pro injection, dichloromethane, and acetonitrile (40:56:2:2) has also been successfully used with a C18 column. The use of an Evaporative Light-Scattering Detector (ELSD) is suitable for validation, as it can detect compounds like steryl ferulates that lack a strong chromophore.

Table 3: Exemplary HPLC Conditions for this compound Analysis and Purification

| Column Type | Mobile Phase | Ratio | Retention Time (min) | Detector | Source(s) |

|---|---|---|---|---|---|

| C18 | Methanol / Isopropanol | 8:2 | 12.7 | ELSD | |

| C18 | Methanol / Aqua Pro Injection / Dichloromethane / Acetonitrile | 40:56:2:2 | ~40.8 (for γ-oryzanol) | UV |

| Not Specified | Not Specified | Not Specified | 22.3 | Not Specified | nih.gov |

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used primarily to monitor the progress of column chromatography separations and to identify fractions containing the target compound. researchgate.net A small amount of each collected fraction is spotted onto a TLC plate (e.g., silica gel F254), which is then developed in a chamber containing a suitable solvent system. nih.gov

The separation on the TLC plate mirrors that of the column. The distance traveled by the compound relative to the solvent front is known as the retardation factor (Rf value), which is characteristic for a given compound and solvent system. This compound has a reported Rf value of 0.56-0.58, which allows it to be clearly distinguished from its precursors, β-sitosterol (Rf 0.41-0.43) and ferulic acid (Rf 0-0.07), in a given system. vulcanchem.com A developing solvent system of ethyl acetate-petroleum ether (1:3) has also been used to monitor reactions producing steryl ferulates. researchgate.net By visualizing the spots under UV light or with a staining agent, researchers can quickly pool the desired fractions from the column separation for further processing.

High-Performance Liquid Chromatography (HPLC) for Purification

Purity Assessment and Yield Optimization in Research Protocols

In research settings, the rigorous assessment of purity and the strategic optimization of yield are critical for obtaining reliable experimental data on this compound. Protocols focus on a combination of sophisticated analytical techniques to confirm structural integrity and purity, alongside methodical adjustments to reaction and extraction parameters to maximize the output of the target compound.

Purity Assessment

The successful isolation or synthesis of this compound is validated through a suite of analytical methods that provide comprehensive structural information and ensure the identity and purity of the final product. vulcanchem.com High-performance liquid chromatography (HPLC) is often considered the gold standard for quantifying β-sitosteryl ferulate due to its high sensitivity and specificity. Purity levels exceeding 95% are typically sought for research applications. nih.govlgcstandards.com

Key analytical techniques and their characteristic findings for this compound include:

Chromatography : Both thin-layer chromatography (TLC) and HPLC are instrumental in separating this compound from its precursors, β-sitosterol and ferulic acid. In TLC, this compound displays a distinct retention factor (Rf) value of 0.56–0.58, which is significantly higher than that of β-sitosterol (0.41–0.43) and ferulic acid (0–0.07). vulcanchem.comnih.govacs.org In reverse-phase HPLC, this compound has a characteristic retention time of approximately 12.7 minutes, distinguishing it from β-sitosterol (8.5 minutes) and ferulic acid (2.2 minutes). vulcanchem.comacs.org

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. In positive electrospray ionization (ESI+) mode, this compound typically shows a characteristic molecular ion peak at a mass-to-charge ratio (m/z) of 613, which corresponds to the sodium adduct ([M+Na]+). vulcanchem.com A notable fragment ion at m/z 397 is also observed, representing the β-sitosterol portion after the loss of the ferulic acid moiety. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for the definitive structural confirmation of the ester bond formation. nih.gov A key indicator in the ¹H NMR spectrum is the downfield shift of the proton at the C-3 position of the sterol backbone from approximately 3.5 ppm in β-sitosterol to about 4.7 ppm in this compound, confirming the ester linkage. nih.govacs.org

The following table summarizes the typical analytical parameters used for the purity assessment of this compound in research.

Table 1: Analytical Parameters for Purity Assessment of this compound

| Analytical Technique | Parameter | Characteristic Value | Precursor Value (β-sitosterol) | Precursor Value (Ferulic Acid) |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Rf Value | 0.56–0.58 vulcanchem.comnih.govacs.org | 0.41–0.43 vulcanchem.comnih.govacs.org | 0–0.07 vulcanchem.comnih.govacs.org |

| High-Performance Liquid Chromatography (HPLC) | Retention Time | ~12.7 min vulcanchem.comacs.org | ~8.5 min vulcanchem.comacs.org | ~2.2 min vulcanchem.comacs.org |

| Mass Spectrometry (ESI-MS) | Molecular Ion Peak [M+Na]⁺ | m/z 613 vulcanchem.com | - | - |

| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Chemical Shift (C-3 Proton) | ~4.7 ppm nih.govacs.org | ~3.5 ppm nih.govacs.org | - |

Yield Optimization

Optimizing the yield of this compound involves fine-tuning the parameters of either its synthesis or its extraction from natural sources. In research, various synthetic strategies are employed, including chemical catalysis and enzymatic reactions.

One efficient synthetic method involves the use of acidic ionic liquids (ILs) as catalysts for the esterification of β-sitosterol with ferulic acid. nih.gov Research has shown that several factors significantly influence the reaction's conversion rate and selectivity. nih.gov For instance, using the ionic liquid [BSO₃HMim]OTF at an 8% weight-to-weight dose achieved a 96.3% conversion of β-sitosterol with 79.6% selectivity for the desired product, resulting in a yield of 76.7%. nih.gov The reaction temperature is also a critical factor; an increase from 80°C to 100°C was found to elevate the conversion rate of β-sitosterol to a maximum of 98.1%. nih.gov Further optimization of the molar ratio of ferulic acid to β-sitosterol to 2.5:1 led to a product yield of 82.9%. nih.gov The reaction time also plays a crucial role, with a 2-hour reaction achieving a 99.4% conversion of β-sitosterol; extending the time beyond this did not improve conversion and could reduce selectivity. nih.gov

Enzymatic synthesis using lipases, such as from Candida rugosa, presents an alternative route. researchgate.netresearchgate.net This method has been optimized for both direct esterification of ferulic acid and transesterification with ethyl ferulate, yielding 35% and 55% of this compound, respectively. researchgate.netresearchgate.netresearchgate.net

Following synthesis, purification is essential to isolate the high-purity product. Silica gel column chromatography is a widely used method. vulcanchem.comnih.govgoogle.com A common solvent system for elution is a mixture of hexane, ethyl acetate, and chloroform (e.g., 80:5:15 v/v/v). vulcanchem.comgoogle.com Another effective eluent is a petroleum ether/ethyl acetate mixture (4:1 v/v). nih.govacs.org Through these purification steps, a final product with a purity of over 95% can be collected, with an average yield after chromatography reported to be around 55.6%. nih.govacs.org

The table below details research findings on optimizing the synthesis of this compound.

Table 2: Research Findings on Yield Optimization of this compound Synthesis

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | 8% [BSO₃HMim]OTF (Ionic Liquid) | 96.3% β-sitosterol conversion, 79.6% product selectivity, 76.7% yield. nih.gov |

| Candida rugosa Lipase (B570770) | 35% yield (direct esterification), 55% yield (transesterification). researchgate.netresearchgate.netresearchgate.net | |

| Reaction Temperature | 100 °C | 98.1% conversion of β-sitosterol. nih.gov |

| Molar Ratio (Ferulic Acid:β-Sitosterol) | 2.5:1 | 82.9% yield of this compound. nih.gov |

| Reaction Time | 2 hours | 99.4% conversion of β-sitosterol. nih.gov |

| Post-Synthesis Purification | Silica Gel Column Chromatography | Average yield of 55.6% with >95% purity. nih.govacs.org |

Iv. Advanced Analytical Methodologies for Qualitative and Quantitative Research

Spectroscopic Characterization in Research

Spectroscopic methods are indispensable for the elucidation of the molecular structure of β-sitosteryl ferulate. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of β-sitosteryl ferulate. Through various NMR experiments, the precise arrangement of atoms within the molecule can be determined.

In the ¹H NMR spectrum, the presence of the ester bond is confirmed by a downfield shift of the proton at the C-3 position of the β-sitosterol moiety. This proton, which appears as a multiplet around 3.5 ppm in free β-sitosterol, shifts to approximately 4.7 ppm in β-sitosteryl ferulate. acs.org Signals corresponding to the ferulic acid portion are also clearly visible, including characteristic peaks for the aromatic protons and the vinyl group protons. Specifically, peaks around 7.6, 7.0, 6.9, and 6.2 ppm are attributed to the hydrogen protons on the ferulic acid skeleton. acs.org A distinct singlet at about 3.9 ppm corresponds to the methoxy (B1213986) group (-OCH₃) protons on the ferulic acid ring. acs.org

The ¹³C NMR spectrum provides further evidence for the structure, showing 29 carbon signals for the β-sitosterol part and additional signals for the ferulate moiety. researchgate.net Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments help to differentiate between CH, CH₂, and CH₃ groups. Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between protons and carbons, confirming the ester linkage between the C-3 of β-sitosterol and the carboxyl group of ferulic acid.

Interactive Table: Selected ¹H and ¹³C NMR Chemical Shift Data for β-Sitosteryl Ferulate

| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |

| H-3 (Sitosterol) | ~4.7 (m) | - | Downfield shift confirms esterification |

| H-6 (Sitosterol) | ~5.35 (br d) | ~121.7 | Olefinic proton of β-sitosterol |

| C-5 (Sitosterol) | - | ~140.8 | Olefinic carbon of β-sitosterol |

| H-7' (Ferulate) | ~7.6 (d) | - | Vinyl proton of ferulic acid |

| -OCH₃ (Ferulate) | ~3.9 (s) | - | Methoxy group protons |

| C=O (Ferulate) | - | ~167.0 | Carbonyl carbon of the ester |

| Data compiled from multiple sources. Actual chemical shifts may vary depending on the solvent and experimental conditions. |

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of β-sitosteryl ferulate. In positive electrospray ionization (ESI⁺) mode, the compound typically forms a sodium adduct, showing a characteristic molecular ion peak at m/z 613 [M+Na]⁺. nih.gov A significant fragment ion is often observed at m/z 397, which corresponds to the β-sitosterol moiety after the loss of the ferulic acid group ([M-ferulic acid+H]⁺). nih.gov In the negative electrospray ionization (ESI⁻) mode, a base peak at m/z 589 is observed, corresponding to the [M-H]⁻ ion. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides enhanced specificity and sensitivity for the analysis of β-sitosteryl ferulate, especially in complex mixtures like plant oils. researchgate.net In LC-MS/MS analysis, the precursor ion (e.g., m/z 589.6 in negative mode) is selected and fragmented to produce characteristic product ions. For β-sitosteryl ferulate, a major product ion is observed at m/z 574.5, corresponding to the loss of a methyl group. thaiscience.info This technique is invaluable for both qualitative identification and quantitative analysis.

Interactive Table: Key Mass Spectrometry Data for β-Sitosteryl Ferulate

| Ionization Mode | Precursor Ion (m/z) | Fragment/Product Ion (m/z) | Interpretation |

| ESI⁺ | 613 | 397 | [M+Na]⁺ and [M-ferulic acid+H]⁺ |

| ESI⁻ | 589 | - | [M-H]⁻ |

| ESI⁻ (MS/MS) | 589.6 | 574.5 | [M-H]⁻ and [M-H-CH₃]⁻ |

| Data is based on common findings in mass spectrometric analysis. |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in β-sitosteryl ferulate. The FT-IR spectrum of this compound shows characteristic absorption bands that distinguish it from its parent molecules, β-sitosterol and ferulic acid. vulcanchem.com Key spectral features include a hydroxyl (-OH) group absorption band around 3423 cm⁻¹, a carbonyl (C=O) stretching vibration from the ester group at approximately 1701 cm⁻¹, and a C-O stretching band around 1172 cm⁻¹, which is also indicative of the ester linkage. nih.gov The presence of the ester-related peaks and the disappearance of the broad carboxylic acid absorption from ferulic acid confirm the successful esterification.

Interactive Table: Characteristic FT-IR Absorption Bands for β-Sitosteryl Ferulate

| Wavenumber (cm⁻¹) | Functional Group | Significance |

| ~3423 | -OH (hydroxyl) | From the phenolic group of the ferulate moiety |

| ~2922 | -C-H (aliphatic) | Stretching vibrations of the sitosterol (B1666911) backbone |

| ~1701 | C=O (ester) | Carbonyl stretch, confirms ester linkage |

| ~1172 | C-O (ester) | Carbon-oxygen stretch of the ester group |

| These values represent typical absorption frequencies and may vary slightly. |

UV-Vis spectroscopy is useful for detecting the presence of the ferulate chromophore in β-sitosteryl ferulate. When coupled with high-performance liquid chromatography (HPLC), a photodiode array (PDA) detector can be used to obtain the UV spectrum of the eluting compound. β-Sitosteryl ferulate, along with other steryl ferulates, exhibits strong absorbance at a wavelength of approximately 325 nm, which is characteristic of the ferulic acid moiety. thaiscience.infoeuropeanreview.org This property is widely used for the detection and quantification of γ-oryzanol components, including β-sitosteryl ferulate, in various samples. thaiscience.info The specificity of the method can be confirmed by comparing the UV-absorption spectra of the sample peak with that of a standard. thaiscience.info

Fourier-Transform Infrared (FT-IR) Spectroscopy

Chromatographic Quantification Techniques

Chromatographic methods are the gold standard for the separation and quantification of β-sitosteryl ferulate from complex mixtures.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for the quantitative analysis of β-sitosteryl ferulate. In a typical RP-HPLC setup, a C18 or a pentafluorophenyl (PFP) column is used. acs.orgfssai.gov.in The mobile phase often consists of a mixture of solvents like methanol (B129727), acetonitrile (B52724), and isopropanol (B130326). acs.orgthaiscience.info

For instance, an isocratic mobile phase of methanol/isopropanol (8:2, v/v) on a C18 column can be used, with detection by an evaporative light-scattering detector (ELSD). acs.org Another method employs a gradient elution with methanol and water on a PFP column with detection at 328 nm. fssai.gov.in In a validated RP-HPLC method for analyzing γ-oryzanol components in rice bran oil, β-sitosteryl ferulate had a retention time of approximately 15.9 minutes. thaiscience.info

The method is validated for linearity, accuracy, precision (intra-day and inter-day), and limits of detection (LOD) and quantification (LOQ). For β-sitosteryl ferulate, the LOD and LOQ have been reported to be around 0.781 µg/ml and 1.562 µg/ml, respectively, using a PDA detector. thaiscience.info More sensitive methods using UHPLC-MS/MS have reported even lower LODs and LOQs, in the range of 0.1-0.3 µg/kg and 0.4-1.0 µg/kg, respectively. nih.gov

Interactive Table: Example of RP-HPLC Method Parameters for β-Sitosteryl Ferulate Quantification

| Parameter | Condition |

| Column | C18 (5 µm, 150 mm x 4.6 mm) or PFP (5 µm, 250 mm x 4.6 mm) |

| Mobile Phase | Methanol/Isopropanol (8:2, v/v) or Gradient of Methanol and Water |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 325 nm or ELSD or MS |

| Retention Time | ~12.7 - 27.5 min (varies with method) |

| These parameters are illustrative and specific conditions can vary between different published methods. |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a powerful technique for the trace analysis of β-sitosteryl ferulate and related compounds. researchgate.netnih.govnih.gov This method leverages the high-resolution separation capabilities of UPLC, which utilizes columns with sub-2 µm particle sizes, and the high sensitivity and selectivity of a tandem mass spectrometer. nih.govnih.gov

For the analysis of steryl ferulates, chromatographic separation is typically achieved on a reversed-phase column, such as an ACQUITY UPLC HSS T3 or BEH C18 column. nih.govnih.govfrontiersin.org The mobile phase often consists of a gradient elution system using an aqueous solution with an additive like 0.1% formic acid (Mobile Phase A) and an organic solvent such as methanol or acetonitrile, also containing 0.1% formic acid (Mobile Phase B). nih.govnih.govfrontiersin.org This setup allows for the efficient separation of structurally similar compounds within a short analysis time. thaiscience.info

Detection by tandem mass spectrometry is commonly performed using an electrospray ionization (ESI) source. nih.govnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov For β-sitosteryl ferulate, a characteristic transition would involve the precursor ion corresponding to its molecular weight and a specific fragment ion, allowing for its unambiguous quantification even in the presence of interfering substances. acs.org This targeted approach enables the detection and quantification of β-sitosteryl ferulate at very low concentrations, with limits of detection reported in the nanogram per milliliter (ng/mL) range. nih.gov

Validation of Analytical Methods (Linearity, Accuracy, Precision, LOD, LOQ, Recovery)

The reliability and reproducibility of any quantitative method depend on rigorous validation. Analytical methods developed for β-sitosteryl ferulate using HPLC and LC-MS/MS have been validated according to international guidelines to ensure their performance. nih.govnih.govmdpi.com Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery. thaiscience.infonih.govacademia-arabia.com

A study developing an LC-MS/MS method for the main components of gamma-oryzanol, including β-sitosteryl ferulate, reported satisfactory results for linearity (R² > 0.9910), sensitivity (LODs from 0.4 to 1.9 ng/mL), accuracy (90.4–115.8%), precision (Coefficient of Variation < 9.6%), and recovery (87.6–108.6%). nih.gov Another validation for an RP-HPLC method showed excellent linearity with a correlation coefficient of 0.9996, good precision with relative standard deviations (RSD) below 2% for intra-day and 5% for inter-day assays, and high recovery rates between 100.1% and 101.9%. thaiscience.info For this HPLC method, the LOD and LOQ for β-sitosteryl ferulate were determined to be 0.781 µg/mL and 1.562 µg/mL, respectively. thaiscience.info

The data below summarizes the validation parameters from various studies, demonstrating the robustness of analytical methods for β-sitosteryl ferulate.

| Parameter | Method | Finding | Reference |

|---|---|---|---|

| Linearity (R²) | LC-MS/MS | > 0.9910 | nih.gov |

| Linearity (r²) | RP-HPLC | 0.9996 | thaiscience.info |

| Accuracy (% Bias) | LC-MS/MS | 90.4% to 115.8% | nih.gov |

| Precision (% RSD / CV) | LC-MS/MS | < 9.6% | nih.gov |

| Precision (% RSD) | RP-HPLC | Intra-day: < 2%; Inter-day: < 5% | thaiscience.info |

| Recovery (%) | LC-MS/MS | 87.6% to 108.6% | nih.gov |

| Recovery (%) | RP-HPLC | 100.1% to 101.9% | thaiscience.info |

| Limit of Detection (LOD) | LC-MS/MS | 0.4 - 1.9 ng/mL | nih.gov |

| Limit of Detection (LOD) | RP-HPLC | 0.781 µg/mL | thaiscience.info |

| Limit of Quantification (LOQ) | RP-HPLC | 1.562 µg/mL | thaiscience.info |

Isotopic Labeling Strategies for Analytical Tool Development

Isotope labeling is a sophisticated technique that involves incorporating stable isotopes (e.g., deuterium (B1214612), ¹³C) into a molecule of interest. creative-proteomics.com This creates an isotopologue, which is chemically identical to the parent compound but has a different mass. researchgate.net These labeled compounds are invaluable as internal standards in quantitative mass spectrometry, a strategy known as isotope dilution analysis. lipidmaps.orgnih.gov

Synthesis of Deuterated Isotopologues for Internal Standards

The development of robust quantitative assays for β-sitosteryl ferulate benefits immensely from the availability of a stable isotope-labeled internal standard. The synthesis of deuterated β-sitosteryl ferulate has been explored to serve this purpose. researchgate.net Research has described procedures to obtain specific isotopologues, such as 3-O-(3-OC²H₃-feruloyl)-β-sitosterol (d₃-β-sitosteryl ferulate) and 3-O-(3-OC²H₃-8-²H-feruloyl)-β-sitosterol (d₄-β-sitosteryl ferulate). researchgate.net

The synthesis of these deuterated standards typically involves the use of a deuterated precursor. For instance, deuterated ferulic acid can be synthesized and then esterified with β-sitosterol. researchgate.net The deuterium atoms can be introduced at specific positions, such as on the methoxy group of the ferulic acid moiety. researchgate.net While the synthesis of deuterated β-sitosteryl ferulate is specific, the general principle is widely applied in lipidomics, with deuterated sterols like d₅-sitosterol, d₇-cholesterol, and d₆-sitosterol being used as internal standards for the quantification of their unlabeled counterparts. lipidmaps.orgnih.govelifesciences.org These standards are often commercially available or can be custom synthesized for specific research needs. caymanchem.com

Application in Quantitative Analytical Research

The primary application of deuterated β-sitosteryl ferulate is as an internal standard in isotope dilution mass spectrometry (ID-MS) assays. researchgate.net This quantitative technique is considered a gold standard due to its high accuracy and precision. oup.comnih.gov In this method, a known amount of the deuterated internal standard (e.g., d₄-β-sitosteryl ferulate) is added to a sample prior to extraction and analysis.

Because the stable isotope-labeled standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression during LC-MS/MS analysis. oup.comnih.gov The mass spectrometer can differentiate between the unlabeled analyte and the heavier labeled standard based on their mass-to-charge ratios. By measuring the ratio of the signal from the native analyte to that of the deuterated internal standard, a highly accurate quantification can be achieved, effectively correcting for sample loss and analytical variability. nih.gov This approach has been successfully used for the precise quantification of various sterols and their metabolites in complex biological matrices like plasma and feces, achieving excellent precision (CVs <15%) and recovery (85%–108%). lipidmaps.orgoup.comnih.gov The use of a dedicated deuterated β-sitosteryl ferulate standard would similarly enhance the accuracy and reliability of its quantification in various research applications. researchgate.net

V. Mechanistic Investigations of Biological Activities Excluding Clinical Human Trials

Antioxidant Mechanisms and Cellular Response Modulation

Beta-sitosteryl ferulate, a molecule synthesized from the esterification of beta-sitosterol (B1209924) and ferulic acid, has been a focal point of research for its antioxidant properties. researchgate.net Scientific inquiries have explored its capacity for direct free radical scavenging, its role in mitigating the production of reactive oxygen species within cellular environments, and its protective action against the oxidation of lipid membranes. The synergistic combination of a phytosterol and a phenolic acid within its structure is thought to be fundamental to its antioxidant efficacy.

Free Radical Scavenging Assays (e.g., DPPH, ESR)

The ability of this compound to neutralize free radicals has been substantiated through various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a standard method for evaluating a compound's ability to donate a hydrogen atom, has demonstrated that steryl ferulates, including this compound, possess potent free radical scavenging capabilities, with the ferulic acid moiety being the primary contributor to this effect. nih.govresearchgate.net In fact, the free radical scavenging and antioxidative protection of lipid peroxidation by this compound have been found to be comparable to that of α-tocopherol. mdpi.com

Electron spin resonance (ESR) spectroscopy has further corroborated these findings by enabling the direct observation and characterization of free radical interactions. nih.gov Studies utilizing ESR have affirmed the potent free radical scavenging activity of phytosteryl ferulates. jst.go.jp The antioxidant activity is largely attributed to the 4-hydroxyl group of the ferulic acid component. researchgate.net

Inhibition of Reactive Oxygen Species (ROS) Production in Cell Lines (e.g., NIH 3T3 fibroblast cells, HT-29)

This compound has been observed to modulate cellular responses to oxidative stress by curbing the intracellular generation of reactive oxygen species (ROS). researchgate.net In studies involving NIH 3T3 fibroblast cells, phytosteryl ferulates have been shown to significantly decrease ROS levels induced by hydrogen peroxide. nih.govjst.go.jp Other research has indicated that cycloartenyl ferulate, a related compound, markedly reduces ROS production in H2O2-induced NIH 3T3 cells. researchgate.net Furthermore, both cycloartenyl ferulate and β-sitosteryl ferulate have been found to suppress spontaneous intracellular ROS in cell-based systems. nih.gov

In human colon cancer HT-29 cells, β-sitosterol has been shown to inhibit cell growth, potentially through influencing signal transduction pathways involving membrane phospholipids. researchgate.net Ferulic acid, a component of this compound, has been reported to decrease ROS levels in NIH-3T3 cells. wiley.com

Impact on Lipid Membrane Oxidation (e.g., TBARS assay)

The protective capacity of this compound includes the inhibition of lipid peroxidation, a damaging process where free radicals attack lipids within cell membranes. The thiobarbituric acid reactive substances (TBARS) assay, a common method for quantifying lipid peroxidation, has been used to demonstrate this effect.

Research has shown that phytosteryl ferulates, such as this compound, exhibit strong antioxidation of lipid membranes, with an efficacy comparable to α-tocopherol. nih.govjst.go.jp These compounds have been shown to inhibit lipid oxidation in bulk methyl linoleate (B1235992) systems more effectively than free ferulic acid. helsinki.fi Studies on both white and colored rice bran oil, which contain this compound, have demonstrated a reduction in hepatic lipid peroxidation. semanticscholar.org

Relationship between Structural Features and Antioxidant Potential

The antioxidant potential of this compound is intrinsically tied to its chemical structure, which marries the antioxidant ferulic acid with the lipophilic beta-sitosterol. The phenolic hydroxyl group on the ferulic acid moiety is crucial for its ability to scavenge free radicals. mdpi.comnih.gov The sterol component, while not demonstrating antioxidant activity in cell-free systems, is believed to interfere with membrane NAD(P)H oxidase systems, thereby inhibiting ROS production in living cells. researchgate.netresearchgate.net

Table 1: Antioxidant Activity of this compound and Related Compounds

| Assay | Model System | Key Finding | Reference |

| DPPH Radical Scavenging | In vitro | This compound demonstrated strong free radical scavenging activity, comparable to α-tocopherol. | nih.govjst.go.jp |

| ESR Spectroscopy | In vitro | Confirmed potent free radical scavenging activity of phytosteryl ferulates. | nih.govjst.go.jp |

| ROS Production | NIH 3T3 fibroblast cells | Phytosteryl ferulates significantly decreased H2O2-induced ROS levels. | nih.govjst.go.jp |

| TBARS Assay | In vitro | Showed strong antioxidation of lipid membranes, comparable to α-tocopherol. | nih.govjst.go.jp |

Anti-inflammatory Pathways and Molecular Targets

Preclinical research has highlighted the significant anti-inflammatory properties of this compound. researchgate.net Its mode of action involves the regulation of critical signaling pathways and molecular targets that are integral to the inflammatory response.

Downregulation of Inflammatory Transcription Factors (e.g., NF-κB)

A key mechanism behind the anti-inflammatory effects of this compound is its capacity to suppress the activation of nuclear factor-kappa B (NF-κB). researchgate.netresearchgate.net NF-κB is a pivotal transcription factor that governs the expression of a wide array of pro-inflammatory genes. acs.org

In various experimental settings, this compound and other phytosteryl ferulates have been shown to significantly inhibit NF-κB activity. nih.govjst.go.jp This is achieved by preventing the translocation of the NF-κB p65 subunit into the nucleus, which in turn blocks the transcription of its target inflammatory genes. researchgate.netacs.org This downregulation of NF-κB leads to a reduction in the expression of inflammatory enzymes and pro-inflammatory cytokines. researchgate.net The anti-inflammatory actions of phytosteryl ferulates are largely credited to the ferulic acid portion of the molecule. acs.org Studies on β-sitosterol have also shown its ability to inhibit the translocation of NF-κB to the nucleus in macrophages. nih.gov

Modulation of Inflammatory Enzymes (e.g., COX-2, iNOS)

Research indicates that this compound can modulate the expression of critical inflammatory enzymes. Studies on phytosteryl ferulates, including this compound, have shown that they can down-regulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). benthamscience.comchemfaces.com This effect is often attributed to the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway, a key transcriptional regulator of these inflammatory enzymes. benthamscience.comchemfaces.comnih.gov For instance, in a mouse model of colitis, the administration of γ-oryzanol, a mixture containing this compound, resulted in a significant reduction in COX-2 mRNA expression in the colon tissue. nih.gov Similarly, studies using macrophage cell lines have demonstrated that phytosteryl ferulates can suppress the expression of iNOS and COX-2 induced by inflammatory stimuli like lipopolysaccharide (LPS). frontiersin.orgresearchgate.net

Reduction of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

In line with its impact on inflammatory enzymes, this compound has been shown to reduce the production of several pro-inflammatory cytokines. In vivo and in vitro studies have demonstrated that phytosteryl ferulates can decrease the expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). benthamscience.comchemfaces.com This reduction is also linked to the inhibition of the NF-κB pathway. benthamscience.comchemfaces.com In a study on mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, treatment with γ-oryzanol, which contains this compound, led to a significant decrease in the mRNA levels of TNF-α, IL-1β, and IL-6 in the colonic tissue. nih.gov Furthermore, research on human umbilical vein endothelial cells treated with LPS showed that β-sitosterol, a component of this compound, could decrease the levels of IL-1β, IL-6, and TNF-α. nih.gov

| Model System | Treatment | Observed Effect | Reference |

|---|---|---|---|

| Mice with DSS-induced colitis | γ-Oryzanol (containing β-sitosteryl ferulate) | Significantly reduced mRNA expression of TNF-α, IL-1β, and IL-6 in colon tissue. | nih.gov |

| LPS-stimulated RAW 264.7 macrophages | Ethyl ferulate (related compound) | Inhibited the production of IL-1β, IL-6, and TNF-α. | researchgate.net |

| LPS-treated Human Umbilical Vein Endothelial Cells (HUVECs) | β-Sitosterol | Decreased the levels of IL-1β, IL-6, and TNF-α. | nih.gov |

Activation of Anti-inflammatory Pathways (e.g., PPARγ, Adiponectin)

Beyond suppressing pro-inflammatory pathways, evidence suggests that this compound may also activate anti-inflammatory mechanisms. Research on rice bran phytosteryl ferulates indicates an indirect activation of peroxisome proliferator-activated receptor-gamma (PPARγ). benthamscience.comchemfaces.com This activation is thought to occur through the inhibition of NF-κB, which in turn leads to an upregulation of blood adiponectin levels. benthamscience.comchemfaces.com Adiponectin is a hormone known for its insulin-sensitizing and anti-inflammatory properties. mdpi.com Studies on β-sitosterol have also reported its ability to upregulate PPARγ and increase adiponectin levels, which helps in controlling hyperglycemia and insulin (B600854) resistance while restoring normal levels of pro-inflammatory cytokines. mdpi.com

Interactions with Cellular Pathways beyond Inflammation and Oxidation

Modulation of Lipid Metabolism (e.g., cholesterol absorption inhibition, enzyme activity)

This compound and its components have been investigated for their effects on lipid metabolism. A key mechanism is the inhibition of cholesterol absorption in the intestines. europeanreview.org It is proposed that plant sterols, like β-sitosterol, compete with cholesterol for incorporation into micelles, thereby reducing cholesterol's solubility and subsequent absorption. europeanreview.org

Furthermore, studies have explored the impact on enzymes involved in cholesterol synthesis. Research on γ-oryzanol has shown it can inhibit the activity of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. europeanreview.org In animal models, supplementation with phytosterol ferulate has led to significant reductions in plasma total cholesterol and triacylglycerols, accompanied by decreased hepatic cholesterol and increased fecal cholesterol excretion. researchgate.netacs.org

| Compound/Mixture | Model System | Key Finding | Reference |

|---|---|---|---|

| γ-Oryzanol | In vitro digestion model | Inhibited HMG-CoA reductase activity in a dose-dependent manner. | europeanreview.org |

| Phytosterol Ferulate (PF) | C57BL/6J mice on a high-fat diet | Reduced plasma total cholesterol, triacylglycerols, and hepatic cholesterol. Increased fecal cholesterol excretion. | researchgate.netacs.org |

| β-Sitosterol | General mechanism | Competes with cholesterol for absorption in the intestines. | europeanreview.org |

Potential Influence on Bioavailability of Other Phytochemicals

The interaction of this compound with other phytochemicals is an emerging area of interest. Its lipophilic nature, due to the long alkyl chain, enhances its partitioning into lipid phases. This property can influence its interaction with other compounds in a system. For instance, in oil-rich matrices, its presence could affect the distribution and, consequently, the bioavailability of other phytochemicals. Isobolographic analysis is a method suggested for quantifying synergistic or antagonistic effects when this compound is combined with other compounds, such as γ-oryzanol. Further research is needed to fully understand how this compound may modulate the absorption and activity of other co-ingested phytochemicals.

Vi. Synthetic Approaches and Derivative Research

Chemical Synthesis Methods

Chemical synthesis remains a prevalent approach for producing β-Sitosteryl ferulate, with ongoing research focused on optimizing reaction conditions and minimizing process steps.

A novel and efficient approach for synthesizing phytosteryl ferulates, including β-Sitosteryl ferulate, involves the use of acidic ionic liquids (ILs) as catalysts. nih.gov This method facilitates the direct esterification of β-sitosterol with ferulic acid. vulcanchem.comnih.gov The use of ILs can offer advantages in reaction efficiency and selectivity under relatively mild conditions. vulcanchem.com

In one study, various acidic ILs were screened, with 1-butylsulfonate-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([BSO₃HMim]OTF) identified as the optimal catalyst. nih.gov The reaction parameters were systematically optimized to maximize the conversion of β-sitosterol and the selectivity for the desired product. nih.gov

Key optimized parameters included the IL dose, reaction temperature, substrate molar ratio, and reaction time. nih.gov An IL dose of 8% relative to the weight of the reactants was found to achieve a β-sitosterol conversion of 96.3% with a product selectivity of 79.6%. nih.gov The optimal temperature was determined to be 100°C, balancing reaction kinetics with the minimization of side reactions. nih.gov A molar ratio of ferulic acid to β-sitosterol of 1.2:1 proved most effective. nih.gov The highest conversion rate of β-sitosterol (99.4%) was achieved after a reaction time of 2 hours, though extending the time further reduced selectivity. nih.gov A significant byproduct identified in this reaction was disitosterol ether, formed from the etherification of two β-sitosterol molecules. nih.gov

Table 1: Optimization of β-Sitosteryl Ferulate Synthesis Using Acidic Ionic Liquid Catalyst

| Parameter | Optimal Condition | β-Sitosterol Conversion | Product Selectivity | Reference |

|---|---|---|---|---|

| Catalyst | [BSO₃HMim]OTF | - | - | nih.gov |

| IL Dose | 8% (w/w of reactants) | 96.3% | 79.6% | nih.gov |

| Temperature | 100 °C | - | - | nih.gov |

| Molar Ratio (FA:βS) | 1.2:1 | - | - | nih.gov |

| Reaction Time | 2 hours | 99.4% | ~79% | nih.gov |

Data derived from a study optimizing the synthesis of phytosterol ferulate using β-sitosterol as a representative phytosterol. nih.gov

A common chemical synthesis route employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the ester bond formation. vulcanchem.comgoogle.com This method is typically part of a multi-step process that begins with the protection of the phenolic hydroxyl group of ferulic acid. google.comnih.gov

In this procedure, 4-O-acetylferulic acid is reacted with β-sitosterol in a solvent like dichloromethane. google.comnih.gov The reaction is catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and driven by the addition of DCC. vulcanchem.comgoogle.comnih.gov The mixture is typically stirred at room temperature for an extended period, such as 48 hours, to ensure completion. google.com A solid byproduct, dicyclohexylurea (DCU), is formed during the reaction and can be removed by filtration. The final step involves the deprotection of the acetyl group to yield β-Sitosteryl ferulate. nih.govmdpi.com

Microwave irradiation has been incorporated into the chemical synthesis of β-Sitosteryl ferulate to significantly accelerate the reaction rate, particularly for the initial acetylation of ferulic acid. vulcanchem.comgoogle.commdpi.com In a conventional method, the acetylation of ferulic acid using acetic anhydride (B1165640) and pyridine (B92270) can take 6-8 hours. google.com

By contrast, using a heterogeneous catalyst like monoammonium 12-tungstophosphorate, microwave-assisted acetylation can be completed in just 10-20 minutes at 100-120°C, achieving yields of 92-95%. vulcanchem.comgoogle.com This rapid, efficient, and often solvent-free approach represents a significant improvement over traditional heating methods, reducing both reaction time and energy consumption. google.commdpi.com The subsequent esterification and deprotection steps proceed as in other multi-step chemical methods. mdpi.com

The most established chemical syntheses of β-Sitosteryl ferulate follow a multi-step pathway designed to manage the different reactive groups on the precursor molecules. mdpi.com This process generally involves three key stages:

Protection: The phenolic hydroxyl group of ferulic acid is protected, most commonly through acetylation with acetic anhydride. google.comnih.gov This prevents the hydroxyl group from interfering with the subsequent esterification reaction.

Esterification: The protected ferulic acid (e.g., 4-O-acetylferulic acid) is coupled with β-sitosterol. nih.govmdpi.com This step is typically mediated by a coupling agent like DCC and a catalyst such as DMAP. google.comnih.gov

Deprotection: The protecting group is removed from the phenolic hydroxyl group to yield the final β-Sitosteryl ferulate product. nih.govmdpi.com For an acetyl group, this can be achieved by refluxing with potassium carbonate in a chloroform (B151607)/methanol (B129727) solution. mdpi.com

High yields have been reported for this three-step chemical synthesis, with a 92% yield achieved for the final deprotection step to obtain β-Sitosteryl ferulate. mdpi.com Optimization of this process involves refining the choice of catalysts, solvents, reaction times, and purification techniques. vulcanchem.com Purification of the final product is critical and is commonly performed using column chromatography on silica (B1680970) gel to obtain high-purity β-Sitosteryl ferulate. vulcanchem.com

Microwave-Assisted Synthesis

Enzymatic and Chemoenzymatic Synthesis

Enzymatic and chemoenzymatic methods offer an alternative to purely chemical synthesis, often providing higher specificity and milder reaction conditions. researchgate.netacs.org These approaches primarily utilize lipases to catalyze the esterification reaction. researchgate.net

Lipases, particularly from Candida rugosa, have been successfully used to synthesize β-Sitosteryl ferulates. researchgate.net These enzymes can catalyze both direct esterification and transesterification reactions. researchgate.netd-nb.info

Direct Esterification : This approach involves the direct reaction between ferulic acid and β-sitosterol catalyzed by a lipase (B570770). researchgate.net In an optimized system using Candida rugosa lipase, a yield of 35% was achieved for β-Sitosteryl ferulate. researchgate.net

Transesterification : In this method, an activated ferulic acid donor, such as ethyl ferulate, is reacted with β-sitosterol in the presence of a lipase. researchgate.net This pathway was found to be more efficient, yielding 55% β-Sitosteryl ferulate under optimized conditions with Candida rugosa lipase. researchgate.net

While fully enzymatic procedures have been developed, chemoenzymatic methods have also been explored. acs.org One such two-step process involved a chemical synthesis of vinyl ferulate followed by a lipase-catalyzed reaction with phytosterols (B1254722). acs.org However, this particular chemoenzymatic route proved to be very slow, requiring 10 days for the enzymatic step to complete. acs.org The development of fully enzymatic procedures is advantageous as it can avoid the use of toxic catalysts and may simplify product purification. researchgate.net

Table 2: Comparison of Lipase-Catalyzed Synthesis Methods for β-Sitosteryl Ferulate

| Synthesis Method | Acyl Donor | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Direct Esterification | Ferulic Acid | Candida rugosa lipase | 35% | researchgate.net |

| Transesterification | Ethyl Ferulate | Candida rugosa lipase | 55% | researchgate.net |

| Chemoenzymatic | Vinyl Ferulate | Candida rugosa lipase | - | acs.org |

Data derived from studies on the enzymatic synthesis of steryl ferulates. researchgate.netacs.org

Enzyme Specificity and Activity Optimization

The enzymatic synthesis of β-sitosteryl ferulate offers a milder and more specific alternative to chemical methods, avoiding the use of toxic catalysts and often resulting in a purer product. researchgate.net Lipases are the most commonly employed enzymes for this esterification, with their activity and specificity being crucial for optimizing reaction yields.

Research has shown that lipases from different microbial sources exhibit varying efficiencies in catalyzing the esterification of ferulic acid and β-sitosterol. A notable example is the use of Candida rugosa lipase, which has been successfully used to synthesize β-sitosteryl ferulate. researchgate.netscilit.com In one study, this enzyme catalyzed both the direct esterification of β-sitosterol with ferulic acid and the transesterification with ethyl ferulate, yielding 35% and 55% of β-sitosteryl ferulate, respectively. researchgate.netscilit.com The lower yield in direct esterification is likely due to the different specificities of the various isoenzymes present in the C. rugosa lipase preparation. researchgate.net

The optimization of reaction conditions is paramount for maximizing the enzymatic synthesis of β-sitosteryl ferulate. Key parameters that influence the reaction rate and yield include temperature, reaction time, enzyme and substrate concentrations, and the choice of solvent. researchgate.net For instance, the use of an immobilized lipase from Mucor miehei (Lipozyme®) in a two-step process, where ferulic acid is first esterified with ethanol (B145695) and then transesterified with β-sitosterol, has been explored. google.com This approach achieved a molecular conversion of approximately 81% for the initial esterification step. google.com

The choice of acyl donor in transesterification reactions also plays a significant role. While ethyl ferulate is a common choice, other activated forms of ferulic acid, such as vinyl ferulate, have been used, though they may require more laborious synthesis and purification steps. researchgate.netacs.org The enzymatic route, despite sometimes having lower initial yields compared to chemical synthesis, is advantageous for producing β-sitosteryl ferulate for research and potential food applications due to the milder reaction conditions and reduced need for extensive purification. researchgate.net

Table 1: Comparison of Enzymatic Synthesis Methods for β-Sitosteryl Ferulate

| Enzyme Source | Reaction Type | Acyl Donor/Substrate | Yield (%) | Reference |

|---|---|---|---|---|

| Candida rugosa lipase | Direct Esterification | Ferulic acid | 35 | researchgate.netscilit.com |

| Candida rugosa lipase | Transesterification | Ethyl ferulate | 55 | researchgate.netscilit.com |

| Mucor miehei lipase (Lipozyme®) | Transesterification (two-step) | Ethyl ferulate (from ferulic acid and ethanol) | ~81 (initial step) | google.com |

Development of Beta-Sitosteryl Ferulate Derivatives

To explore and potentially enhance the biological activities of β-sitosteryl ferulate, researchers have synthesized various derivatives through structural modifications. These modifications primarily target the hydroxyl group of the ferulic acid moiety or the sterol backbone. One common strategy involves the acetylation of the phenolic hydroxyl group of ferulic acid to create an intermediate, such as 4-O-acetylferuloyl chloride, which can then be esterified with β-sitosterol. researchgate.net Subsequent deacetylation yields the desired β-sitosteryl ferulate. researchgate.net This multi-step approach can be advantageous in certain synthetic schemes.

Another approach to creating derivatives for research purposes is the introduction of different functional groups to the ferulic acid or β-sitosterol structure. For example, derivatives with quinazoline (B50416) moieties have been synthesized and studied for their biological activities. frontiersin.org These structural alterations can influence the compound's physicochemical properties, such as lipophilicity and steric hindrance, which in turn can affect its interaction with biological targets.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of β-sitosteryl ferulate and its derivatives influences their biological effects. These studies typically involve synthesizing a series of related compounds with systematic variations in their structure and then evaluating their activity in various biological assays.

One key area of investigation is the antioxidant activity of steryl ferulates. Research has shown that the nature of the sterol component can significantly impact antioxidant efficacy. researchgate.netnih.gov For instance, steryl ferulates with a saturated sterol group have demonstrated superior antioxidant activity in frying oils compared to those with a double bond at the C5 position. researchgate.netnih.gov Conversely, the presence of a dimethyl group at C4 or a C9,C19 cyclopropane (B1198618) group, as seen in cycloartenyl ferulate, appears to negatively affect antioxidant activity in this context. researchgate.netnih.gov

The esterification of the carboxyl group of ferulic acid with β-sitosterol has been shown to decrease the radical scavenging activity (DPPH and ABTS) compared to free ferulic acid. mdpi.com This suggests that while the ferulic acid moiety is crucial for the antioxidant properties, its esterification to a bulky sterol can modulate this activity.

In the context of antiviral research, molecular docking studies have been employed to investigate the interaction of β-sitosteryl ferulate and its derivatives with viral proteins. For example, β-sitosteryl ferulate has been identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). frontiersin.orgmdpi.comecronicon.net SAR studies with various esters of β-sitosterol revealed that the ferulate ester exhibited a higher predicted binding energy than β-sitosterol itself, suggesting that the ferulic acid moiety enhances the interaction with the target protein. ecronicon.net

Table 2: Influence of Structural Modifications on the Biological Activity of β-Sitosteryl Ferulate Derivatives

| Structural Modification | Derivative Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| Saturation of sterol side chain | Saturated steryl ferulates | Enhanced antioxidant activity in frying oils | researchgate.netnih.gov |

| Presence of dimethyl group at C4 or C9,C19 cyclopropane group in sterol | Cycloartenyl ferulate | Decreased antioxidant activity in frying oils | researchgate.netnih.gov |

| Esterification of ferulic acid's carboxyl group | β-Sitosteryl ferulate | Decreased DPPH and ABTS radical scavenging compared to free ferulic acid | mdpi.com |

| Esterification with ferulic acid | β-Sitosteryl ferulate | Higher predicted binding energy to SARS-CoV-2 Mpro compared to β-sitosterol | ecronicon.net |

The synthesis of related steryl ferulates, such as campesteryl ferulate and stigmasteryl ferulate, is often carried out alongside that of β-sitosteryl ferulate, as phytosterol mixtures isolated from natural sources typically contain a combination of these sterols. google.com For example, a phytosterol mixture from soybean oil deodorizer distillate may contain campesterol (B1663852), stigmasterol (B192456), and β-sitosterol. google.com When this mixture is used in the synthesis process, a corresponding mixture of campesteryl ferulate, stigmasteryl ferulate, and β-sitosteryl ferulate is produced. google.com

The synthetic methodologies for these related steryl ferulates are generally the same as those for β-sitosteryl ferulate. A common chemical synthesis route involves a multi-step process:

Acetylation of ferulic acid: The phenolic hydroxyl group of ferulic acid is protected by acetylation, typically using acetic anhydride. google.com

Esterification: The resulting ferulic acid acetate (B1210297) is then esterified with the phytosterol mixture (containing campesterol, stigmasterol, and β-sitosterol) in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). google.com

Deprotection: The acetyl protecting group is subsequently removed to yield the final steryl ferulate mixture. google.com

Enzymatic methods using lipases have also been applied to synthesize these steryl ferulates. researchgate.netgoogle.com The composition of the final product mixture reflects the composition of the starting phytosterol mixture. For instance, using a phytosterol mixture composed of 52.1% sitosterol (B1666911), 26.1% campesterol, and 16.8% stigmasterol resulted in a phytosteryl ferulate product with a similar proportional composition. acs.orgnih.gov

The isolation and purification of individual steryl ferulates like campesteryl ferulate from these mixtures can be achieved using chromatographic techniques, such as preparative recycling HPLC. scribd.com This allows for the study of the individual biological activities of each component.

Table 3: Composition of a Synthesized Phytosteryl Ferulate Mixture

| Component | Percentage in Starting Phytosterol Mixture (%) | Percentage in Final Ferulate Mixture (%) | Reference |

|---|---|---|---|

| β-Sitosterol / β-Sitosteryl ferulate | 53.4 | 52.0 | google.com |

| Stigmasterol / Stigmasteryl ferulate | 27.1 | 29.1 | google.com |

| Campesterol / Campesteryl ferulate | 19.6 | 18.9 | google.com |

Vii. Computational and Theoretical Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding affinity and interaction between a ligand, such as beta-sitosteryl ferulate, and a target protein.

In silico molecular docking studies have been conducted to evaluate the interaction of this compound with the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. researchgate.net The main protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. researchgate.net

Simulations using Autodock Vina with the Mpro crystal structure (PDB ID: 6LU7) have consistently shown that this compound exhibits a strong binding affinity for the protease. researchgate.netresearchgate.net The predicted binding energy has been reported to be -7.8 kcal/mol or -7.81 kcal/mol. researchgate.netresearchgate.netmdpi.com This strong affinity is facilitated by specific interactions with key amino acid residues in the protease's binding pocket. Notably, this compound has been shown to form three hydrogen bonds with the residues Thr25, Gly143, and the catalytic His41. researchgate.netresearchgate.netmdpi.comnih.gov Further analysis suggests that the large triterpene moiety of the molecule occupies the S4 and S1 subsites of the protease, while the ferulate portion extends towards the S1' subsite and out of the active site cavity. researchgate.net Other analyses indicate that the interacting residues are primarily located in domain 3 of the protease. researchgate.net

| Ligand | Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|---|---|

| This compound | SARS-CoV-2 Main Protease (Mpro/3CLpro) | 6LU7 | -7.8 to -7.81 | Thr25, Gly143, His41 |

The predicted binding energy of this compound (-7.81 kcal/mol) is significant as it is comparable to, and in some simulations slightly stronger than, that of known Mpro inhibitors like GC376 (-7.80 kcal/mol). mdpi.comnih.gov This suggests that this compound has a considerable potential to act as an inhibitor of the SARS-CoV-2 main protease. researchgate.netnih.gov The ability to bind strongly to the active site, particularly interacting with a key catalytic residue (His41), supports the prediction that it could interfere with the enzyme's function and thus inhibit viral replication. researchgate.netresearchgate.net These findings position this compound as a promising candidate for further investigation in the development of antiviral therapeutics. researchgate.net

Ligand-Protein Interaction Analysis (e.g., SARS-CoV-2 Main Protease)

In Silico Modeling of Biological Activities

Beyond viral targets, in silico modeling helps elucidate the mechanisms behind other biological activities of this compound, such as its effects on metabolic pathways.

Structure-activity relationship (SAR) studies, often aided by computational models, reveal how a molecule's chemical structure influences its biological activity. For ferulic acid derivatives, the nature of the group esterified to the ferulic acid moiety significantly impacts its properties. mdpi.comnih.gov

The esterification of ferulic acid with the bulky, lipophilic beta-sitosterol (B1209924) creates a compound with a distinct profile compared to ferulic acid alone or other ferulate esters. For example, when comparing the binding affinity of various ferulate esters to the SARS-CoV-2 main protease, this compound (-7.81 kcal/mol) shows a much stronger binding energy than tocopheryl ferulate (-7.00 kcal/mol) and oleyl ferulate (-5.17 kcal/mol). This highlights the crucial role of the phytosterol structure in the interaction. It has been observed that for fatty acid esters, the length of the carbon chain can have an inverse relationship with binding energy. researchgate.net The unique combination of the phytosterol and phenolic acid components is key to its predicted bioactivity.

| Ferulate Ester Compound | Predicted Binding Energy to SARS-CoV-2 Mpro (kcal/mol) | Druglikeness Score |

|---|---|---|

| This compound | -7.81 | 1.21 |

| Tocopheryl ferulate | -7.00 | 1.14 |

| Oleyl ferulate | -5.17 | -0.76 |

Computational simulations are also applied to model the role of this compound in metabolic processes, particularly in cholesterol metabolism. One of the key enzymes in cholesterol synthesis is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. berkalahayati.org In silico docking studies have been performed to predict the binding affinity of steryl ferulates, including this compound, to HMG-CoA reductase. researchgate.net These simulations suggest that these compounds can bind to the enzyme, indicating a potential inhibitory effect that could contribute to their cholesterol-lowering properties. berkalahayati.orgresearchgate.net